(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes both an imidazole and a pyridine ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with an appropriate aldehyde under reflux conditions in ethanol . This is followed by cyclization and reduction steps to form the desired imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis and the use of environmentally benign solvents could be employed to enhance scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and substituted methanamine derivatives .
Scientific Research Applications
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the methanamine group.
Imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Tetrahydroimidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This structural feature allows for the development of derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h6,8H,2-5,10H2,1H3 |
InChI Key |
CKYCSNJVQSRFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCC(CC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.